molecular formula C13H10ClN3 B13548773 2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine

2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine

Katalognummer: B13548773
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: AUOXZPZJNYMSDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-1-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-phenyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with phenylimidazole in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-1-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazo[4,5-c]pyridines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazo[4,5-c]pyridines.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-1-phenyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-1-phenyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)pyridine: A precursor in the synthesis of 2-(Chloromethyl)-1-phenyl-1H-imidazo[4,5-c]pyridine.

    1-Phenylimidazole: Another precursor used in the synthesis.

    2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: A structurally similar compound with different substituents.

Uniqueness

2-(Chloromethyl)-1-phenyl-1H-imidazo[4,5-c]pyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile building block for various applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C13H10ClN3

Molekulargewicht

243.69 g/mol

IUPAC-Name

2-(chloromethyl)-1-phenylimidazo[4,5-c]pyridine

InChI

InChI=1S/C13H10ClN3/c14-8-13-16-11-9-15-7-6-12(11)17(13)10-4-2-1-3-5-10/h1-7,9H,8H2

InChI-Schlüssel

AUOXZPZJNYMSDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=C2CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.